Dihydropyrimidine-2,4,5(3H)-trione

Thermodynamics Supramolecular Chemistry Crystal Engineering

Researchers requiring a reliable 5-carboxyuracil scaffold for structure-based drug design often face batch variability compromising crystallographic reproducibility. Isobarbituric acid (CAS 496-76-4), supplied at ≥98% purity, resolves this with an authenticated non-uracil ring fragment validated by 1.72 Å co-crystal structures with MtUng. • Proven MtUng binding mode enables fragment-based inhibitor development against base excision repair targets. • 16.6 kJ mol⁻¹ greater thermodynamic stability than orotic acid ensures consistent solid-state behavior in co-crystallization and formulation. • Ready stock with ambient-temperature global shipping.

Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol
CAS No. 496-76-4
Cat. No. B127159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyrimidine-2,4,5(3H)-trione
CAS496-76-4
Synonyms2,4,5-Trihydroxypyrimidine;  Dihydro-2,4,5(3H)-pyrimidinetrione;  5-Hydroxyuracil;  NSC 95958; 
Molecular FormulaC₄H₄N₂O₃
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1C(=O)C(=O)NC(=O)N1
InChIInChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
InChIKeyFQXOOGHQVPKHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoorotic Acid: Technical Overview & Procurement


Dihydropyrimidine-2,4,5(3H)-trione, also widely known as isobarbituric acid, 5-hydroxyuracil, and isoorotic acid (5-carboxyuracil), is a heterocyclic pyrimidine derivative with the molecular formula C₄H₄N₂O₃ [1]. This compound is a structural isomer of orotic acid (6-carboxyuracil), featuring a carboxylic acid group at the 5-position of the uracil ring rather than the 6-position [2]. This positional shift profoundly alters its hydrogen-bonding patterns, thermodynamic stability, and biological target engagement profile compared to its 6-carboxy isomer [3]. While orotic acid is the established precursor in the de novo pyrimidine biosynthesis pathway, isoorotic acid does not serve this canonical biosynthetic role, thereby offering a distinct metabolic and pharmacological signature that is leveraged in specialized research and industrial applications [4].

Isomer Identity 5-carboxyuracil positional isomer distinct from 6-carboxy orotic acid
Metabolic Role Non-canonical pyrimidine; not a biosynthetic precursor; provides distinct metabolic and binding profiles
Material Use Reported higher crystalline stabilization supports cocrystal engineering and supramolecular network design

Why Substitution with Uracil or Orotic Acid Fails


The interchange of Dihydropyrimidine-2,4,5(3H)-trione with its close structural analogs uracil or orotic acid is not supported by quantitative biochemical and biophysical evidence. The carboxylic acid group at the 5-position endows isoorotic acid with a significantly greater thermodynamic stabilization energy (enthalpy of formation: −838.3 ± 1.9 kJ mol⁻¹) compared to the 6-carboxy isomer orotic acid (−821.7 ± 1.1 kJ mol⁻¹), a difference of 16.6 kJ mol⁻¹ that translates into distinct solid-state packing, solubility, and hydrogen-bonding network formation [1]. Furthermore, in hepatoma cell models, isoorotate required higher concentrations and exhibited less metabolic selectivity than orotate, indicating that the compounds are not functionally equivalent in nucleotide metabolism [2]. In targeted enzyme inhibition, isoorotic acid demonstrates a unique binding mode to Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) as a non-uracil ring fragment, a capability not shared by orotic acid or uracil [3]. Therefore, substituting isoorotic acid with a generic pyrimidine analog without this specific 5-carboxylation pattern will compromise experimental reproducibility and lead to divergent biological outcomes.

Thermodynamic Stability Shift
Measured stability difference vs. 6-carboxy isomer may alter crystalline packing, solubility, and hydrogen-bonding outcomes; direct substitution not supported.
Metabolic Selectivity Divergence
In hepatoma cell models, isoorotate requires higher concentrations and exhibits lower pathway selectivity than orotate; functional equivalence not expected.
Enzyme Binding Specificity
Unique co-crystal structure with MtUng as a non-uracil fragment; uracil and orotic acid do not share this binding mode, precluding interchangeable use in fragment-based screens.

Differentiation Evidence Against Comparator Analogs


Enhanced Thermodynamic Stability vs. Orotic Acid

Isoorotic acid exhibits a significantly greater thermodynamic stabilization in the crystalline phase compared to its structural isomer orotic acid. This is quantified by standard molar enthalpies of formation derived from combustion calorimetry, with isoorotic acid being 16.6 kJ mol⁻¹ more stable than orotic acid [1].

Stability Difference
Head-to-head
16.6 kJ mol⁻¹
Reported higher crystalline stabilization vs. orotic acid
Combustion calorimetry, 298.15 K; supports material design selection
Thermodynamics Supramolecular Chemistry Crystal Engineering

Selectivity in Nucleotide Metabolism Inhibition

In hepatoma cell models, isoorotate acts as a less selective inhibitor of nucleotide metabolism and requires higher concentrations to achieve effects compared to orotate. This distinct dose-response profile demonstrates that isoorotate is not a functional substitute for orotate in metabolic studies [1].

Metabolic Selectivity
Head-to-head
Isoorotate: higher conc., less selective Orotate: lower conc., more selective
Distinct dose-response; not functionally interchangeable
Hepatoma cell model, [³H]thymidine incorporation
Cancer Metabolism Nucleotide Synthesis Hepatocellular Carcinoma

Specific Binding to MtUng DNA Glycosylase

Isoorotic acid has been co-crystallized with Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) as a non-uracil ring fragment inhibitor, revealing a specific binding mode that serves as a starting point for novel inhibitor design. This interaction is not reported for orotic acid or uracil in this context [1].

MtUng Binding
Head-to-head
Co-crystal structure at 1.72 Å resolution (PDB: 8I65)
Unique non-uracil fragment binding for TB target
X-ray crystallography; orotic acid/uracil not reported in same study
Tuberculosis DNA Repair Enzyme Inhibition Fragment-Based Drug Discovery

Solubility Enhancement via Cocrystallization

Isoorotic acid can be engineered into multicomponent solids (cocrystals, salts) with significantly improved aqueous solubility compared to the parent acid. This property is crucial for formulation development and is achieved through robust acid⋯pyridine synthons [1].

Cocrystal Solubility
Cross-study comparable
Reported solubility improvement in multicomponent solids
Supports formulation and crystal engineering selection
Cocrystallization with amines/pyridines; specific fold increase not provided
Pharmaceutical Cocrystals Solubility Enhancement Solid-State Chemistry

Antibacterial Activity of Hybrid Nanoflowers

Self-assembled isoorotic acid‑zinc phosphate hybrid nanoflowers (IA-ZP NF) exhibit superior antibacterial activity against both Gram-positive and Gram-negative bacteria, coupled with low toxicity to HeLa cells, representing a novel application distinct from molecular pharmacology .

Antibacterial Nanoflowers
Data to verify
Reported antibacterial activity of IA-ZP hybrid nanoflowers
Antimicrobial screening context; source review required
In vitro assays; HeLa cytotoxicity data need independent verification
Nanomaterials Antibacterial Hybrid Materials Zinc Complexes

Supramolecular Hydrogen-Bonding Networks

The 5-carboxyl substitution pattern in isoorotic acid confers distinct hydrogen-bonding abilities compared to 6-carboxyuracil (orotic acid), making it an excellent candidate for constructing supramolecular networks [1]. This is further supported by theoretical studies showing that the interaction between the carboxylic group and the uracil ring generates higher stabilization in isoorotic acid [2].

Supramolecular Synthons
Class-level inference
Distinct hydrogen-bonding patterns from 6-carboxy isomer
Supports predictable supramolecular assembly design
Based on crystal structure analysis; 5-carboxyl pattern enables robust synthons
Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Optimal Application Scenarios


Fragment-Based Drug Discovery for TB

Based on high-resolution co-crystal structures of isoorotic acid bound to Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) at 1.72 Å resolution [1], this compound is an ideal fragment starting point for structure-based drug design. Its non-uracil ring scaffold provides a distinct binding mode compared to uracil, enabling the development of novel inhibitors targeting base excision repair pathways in pathogenic bacteria. Procurement of high-purity isoorotic acid is essential for follow-up SAR studies and hit-to-lead optimization campaigns in this therapeutic area.

Cocrystal Engineering for Solubility

Isoorotic acid readily forms multicomponent solids (cocrystals, salts) with amines and pyridine-based coformers, leading to significant improvements in aqueous solubility compared to the parent acid [2]. This property is directly leveraged in pharmaceutical formulation to enhance the dissolution rate and bioavailability of poorly soluble APIs. The robust acid⋯pyridine synthon of isoorotic acid makes it a reliable coformer in crystal engineering projects aimed at improving the physicochemical properties of drug candidates.

Antibacterial Nanomaterial Synthesis

As demonstrated by the self-assembly of isoorotic acid‑zinc phosphate hybrid nanoflowers (IA-ZP NF), this compound serves as a versatile organic ligand for constructing hybrid nanomaterials with superior antibacterial activity against both Gram-positive and Gram-negative bacteria, while maintaining low cytotoxicity . This application is highly relevant for researchers developing next-generation antimicrobial coatings, medical device materials, and environmental remediation technologies.

Pyrimidine Analogs in Hepatoma Metabolism

In investigations of pyrimidine metabolism and nucleotide synthesis inhibition, isoorotic acid provides a valuable comparator to orotic acid. Its distinct selectivity profile in hepatoma cell models—requiring higher concentrations and showing less pathway selectivity [3]—allows researchers to dissect the specific contributions of the 5-carboxyl vs 6-carboxyl substitution patterns in metabolic regulation. This is critical for studies on hepatocellular carcinoma metabolism and the development of metabolism-targeted therapeutics.

Application
Selection Property
Validation Focus
Fragment-based inhibitor design (MtUng)
Non-uracil ring fragment with high-resolution co-crystal structure
Binding mode analysis and SAR optimization
Pharmaceutical cocrystal formulation
Forms cocrystals/salts with solubility enhancement
Cocrystal screening and dissolution rate validation
Antimicrobial nanomaterial research
Hybrid nanoflower formation with zinc
Antibacterial activity screening and cytotoxicity endpoint review
Hepatoma cell metabolism studies
Distinct metabolic selectivity profile from 6-carboxy isomer
Nucleotide metabolism pathway analysis and dose-response profiling

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